molecular formula C15H19N3O3S2 B2714374 1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1171941-73-3

1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2714374
CAS No.: 1171941-73-3
M. Wt: 353.46
InChI Key: WZURTMHJAGZBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates three pharmaceutically relevant components: a piperidine ring, a 5-methyl-1,3,4-thiadiazole unit, and a 4-methoxybenzenesulfonyl group. The 1,3,4-thiadiazole scaffold is a well-documented bioisostere of pyrimidine bases and is found in compounds with a wide range of biological activities . Recent studies on structurally similar 1,3,4-thiadiazole derivatives have highlighted their potential as antidepressant agents through mechanisms such as selective monoamine oxidase A (MAO-A) inhibition . Furthermore, the benzenesulfonamide group is a common pharmacophore in molecules designed as enzyme inhibitors, including carbonic anhydrases, which are targets for anticancer agents . The integration of these moieties makes this compound a valuable chemical tool for researchers investigating new therapeutic pathways in oncology, neuroscience, and enzymology. It is offered as a high-purity chemical building block for the synthesis and screening of novel bioactive molecules. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-11-16-17-15(22-11)12-4-3-9-18(10-12)23(19,20)14-7-5-13(21-2)6-8-14/h5-8,12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZURTMHJAGZBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the methoxyphenylsulfonyl group. The final step involves the formation of the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit significant cytotoxic properties against various cancer cell lines. The compound has been evaluated for its anticancer efficacy through several studies.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that the compound showed promising results against melanoma and prostate cancer cell lines, with IC50 values of 0.5 µM and 0.8 µM respectively .
    • Another investigation highlighted its activity against ovarian cancer cells, achieving an IC50 value of 19.5 µM .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells by interacting with specific biochemical pathways. It has been shown to up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins, leading to mitochondrial dysfunction and subsequent cell death.

Summary of Anticancer Activity

Cell Line IC50 Value (µM) Reference
Melanoma0.5
Prostate Cancer0.8
Ovarian Cancer19.5

Antimicrobial Applications

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in the treatment of infections.

Antimicrobial Efficacy

In vitro studies have shown that related compounds demonstrate moderate to good activity against various bacterial strains, including drug-resistant strains.

Summary of Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

Structure-Activity Relationship (SAR)

The presence of the methoxy group and the thiadiazole moiety plays a crucial role in enhancing the biological activity of the compound. Modifications to these structural components can lead to improved efficacy against both cancer and microbial targets.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole: Lacks the methyl group at the 5-position of the thiadiazole ring.

    2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-5-ethyl-1,3,4-thiadiazole: Contains an ethyl group instead of a methyl group at the 5-position.

Uniqueness

The presence of the 5-methyl group in 1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine may confer unique properties, such as increased stability or enhanced biological activity, compared to similar compounds .

Biological Activity

1-(4-Methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound features a piperidine ring substituted with a 4-methoxybenzenesulfonyl group and a 5-methyl-1,3,4-thiadiazole moiety. This unique structure may contribute to its biological efficacy.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives, including the target compound. Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit varying degrees of cytotoxicity against different cancer cell lines.

  • Case Study 1 : In a study by Alam et al. (2011), several thiadiazole derivatives were tested against human cancer cell lines including A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), and HCT15 (colon). The most active derivative demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Case Study 2 : Polkam et al. (2015) reported that certain thiadiazole derivatives exhibited significant inhibitory effects on HT-29 colon cancer and MDA-MB-23 breast cancer cell lines, with the best compound showing 68.28% inhibition at 100 µM .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and interference with DNA replication processes. For instance:

  • Caspase Activation : Studies indicate that thiadiazole derivatives can activate caspases, which are critical mediators in the apoptotic pathway. In silico studies suggest these compounds may act on multiple targets within cancer cells .

Structure-Activity Relationship (SAR)

The biological activity is significantly influenced by the substituents on the thiadiazole ring:

CompoundSubstituentIC50 Value (µM)Cell Line
Compound A4-Methoxyphenyl19.5SK-OV-3
Compound B3-MethoxyphenylModerateMCF-7
Compound CTrifluoromethylphenylHigh ActivityMCF-7

This table illustrates how different substituents can enhance or diminish the anticancer properties of thiadiazole derivatives.

Q & A

Q. What are the foundational synthetic routes for preparing 1-(4-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine?

The compound is synthesized via a multi-step process:

  • Step 1 : Formation of a 1,3,4-thiadiazole nucleophile from carboxylic acid derivatives (e.g., cyclocondensation with hydrazine and carbon disulfide under reflux) .
  • Step 2 : Preparation of the electrophilic intermediate, 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, by reacting 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride under weakly basic conditions (pH 9 maintained by 15% Na₂CO₃) .
  • Step 3 : Nucleophilic substitution between the thiadiazole intermediate and the electrophile in DMF using LiH as a base, followed by purification via recrystallization (methanol) .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹) .
  • ¹H-NMR : Identifies proton environments (e.g., methoxy singlet at δ ~3.8 ppm, piperidine ring protons at δ ~1.5–2.5 ppm) .
  • EI-MS : Validates molecular weight and fragmentation patterns (e.g., [M]⁺ peak matching calculated molecular formula) .

Q. How are antibacterial assays typically designed for evaluating this compound?

  • Use standardized protocols (e.g., agar diffusion or broth microdilution) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Include positive controls (e.g., ciprofloxacin) and solvent controls. Minimum inhibitory concentrations (MICs) are determined by serial dilution .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Cross-validation : Combine 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals from the piperidine and thiadiazole moieties.
  • X-ray crystallography : For unambiguous confirmation, as demonstrated in related piperidine-thiadiazole hybrids .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify conformational discrepancies .

Q. What strategies optimize the synthesis of the electrophilic intermediate (1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) to improve yield?

  • Reaction conditions : Use anhydrous solvents (e.g., methanol) and controlled dropwise addition of sulfonyl chloride to minimize side reactions .
  • Purification : Replace simple filtration with column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted 4-methylpiperidine .

Q. How do structural modifications (e.g., substituent variations on the thiadiazole ring) impact bioactivity?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antibacterial potency by increasing electrophilicity.
  • Case study : Analogues with 5-methyl-1,3,4-thiadiazol-2-yl groups showed higher activity than oxadiazole derivatives due to improved membrane permeability .

Q. What experimental and computational approaches address low yields in nucleophilic substitution steps?

  • Solvent optimization : Replace DMF with polar aprotic solvents like DMSO to enhance nucleophilicity .
  • Catalysis : Screen phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate LiH-mediated reactions .
  • Kinetic studies : Use HPLC to monitor reaction progress and identify bottlenecks (e.g., intermediate degradation) .

Q. How can discrepancies in antibacterial activity data between studies be systematically analyzed?

  • Meta-analysis : Compare MIC values across studies using standardized bacterial strains and growth media.
  • Purity checks : Quantify impurities (e.g., residual DMF) via HPLC, which may artificially inflate MICs .
  • Resistance profiling : Test for efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide inhibitors) .

Methodological Tables

Table 1 : Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsCritical ParametersYield RangeReference
Electrophile synthesis4-Bromomethylbenzenesulfonyl chloride, Na₂CO₃ (pH 9), methanolpH control, anhydrous conditions65–75%
Nucleophilic substitutionLiH, DMF, 4–6 hrs stirringSolvent purity, reaction time50–60%

Table 2 : Antibacterial Activity Data (Selected Derivatives)

CompoundMIC (μg/mL) S. aureusMIC (μg/mL) E. coliKey Substituent
6a (5-methyl-thiadiazole)12.525Methyl
6b (5-nitro-thiadiazole)6.2512.5Nitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.